molecular formula C18H30ClNO3 B4400948 1-[2-[2-(2-Propoxyphenoxy)ethoxy]ethyl]piperidine;hydrochloride

1-[2-[2-(2-Propoxyphenoxy)ethoxy]ethyl]piperidine;hydrochloride

Cat. No.: B4400948
M. Wt: 343.9 g/mol
InChI Key: MOGVBLJRFAQOJO-UHFFFAOYSA-N
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Description

1-[2-[2-(2-Propoxyphenoxy)ethoxy]ethyl]piperidine;hydrochloride is a chemical compound with a complex structure that includes a piperidine ring, multiple ether linkages, and a propoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[2-(2-Propoxyphenoxy)ethoxy]ethyl]piperidine;hydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-propoxyphenol with ethylene oxide to form 2-(2-propoxyphenoxy)ethanol. This intermediate is then reacted with 1-(2-chloroethyl)piperidine under basic conditions to yield the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity. The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

1-[2-[2-(2-Propoxyphenoxy)ethoxy]ethyl]piperidine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ether linkages, where nucleophiles like thiols or amines replace the ether groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Thiols (R-SH), amines (R-NH₂)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Thioethers, amines

Scientific Research Applications

1-[2-[2-(2-Propoxyphenoxy)ethoxy]ethyl]piperidine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-[2-(2-Propoxyphenoxy)ethoxy]ethyl]piperidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit or activate certain enzymes, affecting metabolic processes and cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-[2-(2-Methoxyphenoxy)ethoxy]ethyl]piperidine
  • 1-[2-[2-(2-Ethoxyphenoxy)ethoxy]ethyl]piperidine
  • 1-[2-[2-(2-Butoxyphenoxy)ethoxy]ethyl]piperidine

Uniqueness

1-[2-[2-(2-Propoxyphenoxy)ethoxy]ethyl]piperidine;hydrochloride stands out due to its specific ether linkages and the presence of a propoxyphenoxy group, which confer unique chemical properties. These structural features make it particularly useful in applications requiring specific reactivity and stability.

Properties

IUPAC Name

1-[2-[2-(2-propoxyphenoxy)ethoxy]ethyl]piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO3.ClH/c1-2-13-21-17-8-4-5-9-18(17)22-16-15-20-14-12-19-10-6-3-7-11-19;/h4-5,8-9H,2-3,6-7,10-16H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOGVBLJRFAQOJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1OCCOCCN2CCCCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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